molecular formula C12H19NO5 B13981545 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13981545
M. Wt: 257.28 g/mol
InChI Key: WTVGXKLPAKIPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions include the free amine after deprotection and various Boc-protected intermediates during synthesis.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis and other applications where selective protection of functional groups is required.

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability and selectivity in chemical reactions. this compound is unique due to its specific structure, which offers distinct reactivity and applications in synthesis .

Some similar compounds include:

  • Boc-protected glycine
  • Boc-protected alanine
  • Boc-protected lysine

These compounds are used in similar applications but differ in their specific reactivity and the types of reactions they undergo.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7(8(14)15)6-12(4,5)9(13)16/h7H,6H2,1-5H3,(H,14,15)

InChI Key

WTVGXKLPAKIPAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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